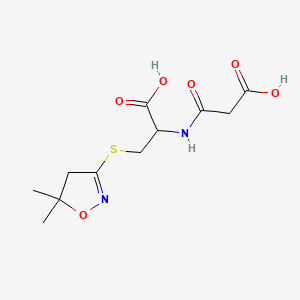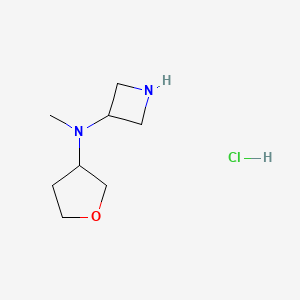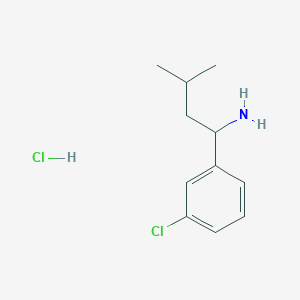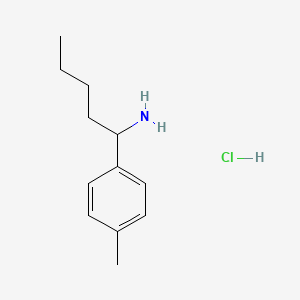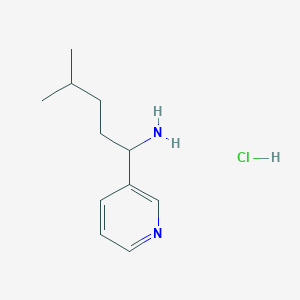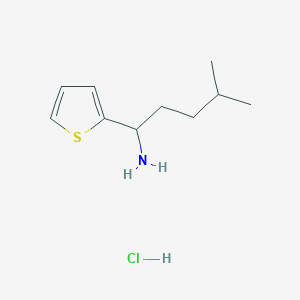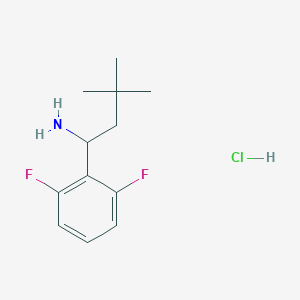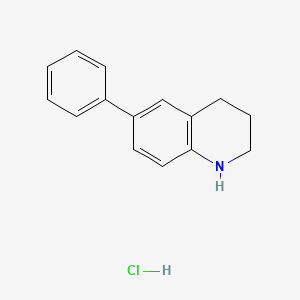
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride
Vue d'ensemble
Description
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a research chemical . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . The chemical formula is C15H16ClN and it has a molecular weight of 245.74 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride consists of a tetrahydroquinoline core with a phenyl group attached at the 6-position . The Smiles notation for this compound is C1CC2=C (C=CC (=C2)C3=CC=CC=C3)NC1.Cl .Chemical Reactions Analysis
While specific chemical reactions involving 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride are not detailed in the literature, tetrahydroquinoline derivatives are known to participate in various chemical reactions . They are often used as intermediates in the synthesis of other complex organic compounds .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- N-Phenyl-3-hydroxy-1,2,3,4-tetrahydroquinoline, a conversion product of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, has been synthesized, with its structure and derivatives being studied (Vorozhtsov & Kutkevichus, 1966).
- The stereospecific synthesis and resolution of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a related compound, have been achieved, and its absolute configurations determined by X-ray diffractometric analysis (Mondeshka et al., 1992).
Chemical Properties and Reactions
- Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines, which include compounds like 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, has been investigated, revealing various derivatives and oxidation reactions (Zemtsova et al., 2015).
- Synthesis of 1-formyl-1,2-dihydroquinolines from compounds including 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride has been achieved using a Lewis acid-catalyzed cyclization (Kobayashi et al., 1995).
Biological Activity
- Certain derivatives of 1,2,3,4-tetrahydroquinoline, closely related to 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, have been identified as antagonists for the follicle-stimulating hormone receptor, suggesting potential for nonsteroidal contraception (van Straten et al., 2005).
- Hydrazones containing 1-phenyl-1,2,3,4-tetrahydroquinoline units, similar to 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, have been synthesized and found to be novel hole transporting materials in electronic applications (Getautis et al., 2006).
Pharmaceutical Applications
- The racemization process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a structural variant of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, has been developed as a key intermediate for the antimuscarinic agent Solifenacin (Bolchi et al., 2013).
Antitumor Activity
- Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been discovered to possess antiglioma activity, suggesting potential therapeutic applications in treating brain tumors (Mohler et al., 2006).
Potential Antidepressant and Antipsychotic Properties
- Some derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit potential antidepressant and antipsychotic properties, which might be relevant for 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (Kihara et al., 1994).
Orientations Futures
The future directions of research on 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .
Propriétés
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15;/h1-3,5-6,8-9,11,16H,4,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGDXXGECHGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



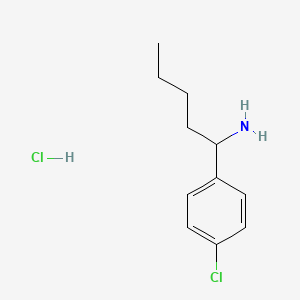
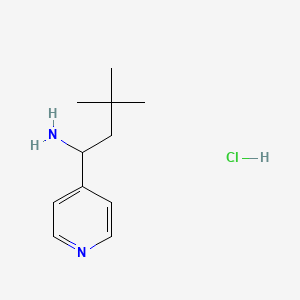
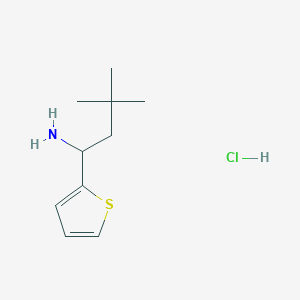
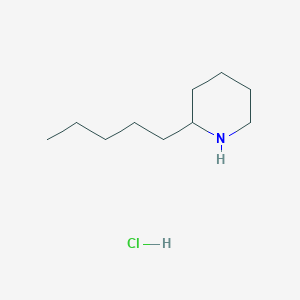
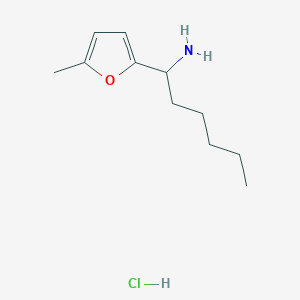
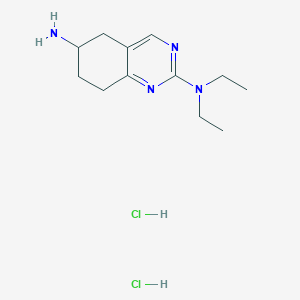
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)
